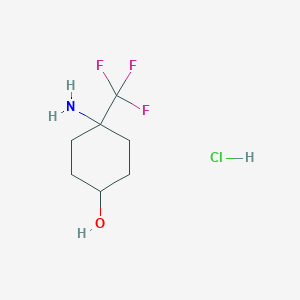

4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Descripción

Propiedades

IUPAC Name |

4-amino-4-(trifluoromethyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)3-1-5(12)2-4-6;/h5,12H,1-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZDDFVHPNZUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-71-4 | |

| Record name | 4-amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reduction of 4-(Trifluoromethyl)cyclohexanone

A common route starts from 4-(trifluoromethyl)cyclohexanone, which undergoes reduction to yield 4-(trifluoromethyl)cyclohexan-1-ol. Reducing agents used include:

These reagents selectively reduce the ketone group to the corresponding alcohol under controlled conditions, typically at low temperature to moderate temperature ranges to avoid side reactions.

Amination of 4-(Trifluoromethyl)cyclohexan-1-ol

The amino group is introduced by converting the alcohol group into an amine. This can be achieved by:

- Reaction with ammonia or ammonium chloride under specific conditions.

- Reductive amination of the corresponding ketone with amines and reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3).

For example, reductive amination of 4-oxo-1-(trifluoromethyl)cyclohexan-1-ol with dibenzylamine followed by deprotection yields the amino alcohol derivatives.

Industrial Production Considerations

- Industrial synthesis emphasizes large-scale reaction control , including temperature, pressure, and catalyst use, to maximize yield and purity.

- The trifluoromethyl group introduction often involves trifluoromethyltrimethylsilane and fluoride sources (e.g., TBAF) to add CF3 groups to cyclohexanone derivatives.

- The amination step in industry may use hydrogenation or reductive amination methods under controlled atmosphere and temperature to ensure selective formation of the amino alcohol hydrochloride salt.

- The hydrochloride salt form is typically obtained by treatment with hydrochloric acid in anhydrous ethanol, followed by precipitation and purification steps.

Detailed Reaction Conditions and Yields

Research Findings and Optimization

- The trifluoromethyl group addition is facilitated by nucleophilic trifluoromethylation using trifluoromethyltrimethylsilane and fluoride ion sources, yielding key intermediates for further functionalization.

- Diastereoselectivity in the synthesis is influenced by reaction temperature and reagent addition rates, allowing separation of cis and trans isomers by chromatography.

- Reductive amination with dibenzylamine followed by deprotection provides a route to amino substituted cyclohexanols with trifluoromethyl groups, confirmed by NMR and X-ray crystallography.

- Industrial processes avoid highly corrosive or flammable solvents and reagents by employing safer hydrogenation catalysts (e.g., Raney-Ni, Pd/C) and milder conditions.

- Use of recyclable alkali and green oxidants reduces environmental impact and operational costs in scale-up.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Further reduction of the compound can lead to the formation of different derivatives.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Amides, esters.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Pharmaceutical Development

- Building Block for Drug Synthesis: The compound serves as a precursor for synthesizing more complex pharmaceutical agents due to its unique reactivity and structural features.

Biological Studies

- Potential Biological Activity: Research indicates that this compound may have anti-inflammatory properties and could serve as a non-steroidal anti-inflammatory agent.

- Interaction with Biological Targets: Studies have shown potential binding affinity with certain receptors, suggesting its role as a pharmacophore.

Chemical Reactions

- The compound undergoes various chemical reactions, including:

- Oxidation: Can be oxidized to form ketones or aldehydes.

- Reduction: Reduction can remove the trifluoromethyl group or convert the amino group to an amine.

- Substitution: The amino group can participate in nucleophilic substitution reactions.

The biological activity of 4-amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride is primarily attributed to its interaction with biological molecules:

-

Neuroprotection in Animal Models:

- A study demonstrated that administration of the compound in rodent models led to significant neuroprotection against induced neurotoxicity, with improved cognitive function post-treatment.

-

Antidepressant Effects:

- Clinical observations noted improvements in depressive symptoms among patients receiving this compound, indicating potential as an antidepressant agent.

-

Antimicrobial Activity:

- Laboratory tests revealed significant antimicrobial properties against Gram-positive bacteria, suggesting potential for antibiotic development.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

-

Neuroprotection:

- Demonstrated significant neuroprotective effects in rodent models against neurotoxic agents.

-

Antidepressant Potential:

- Observations from clinical trials suggest improvements in depressive symptoms among participants treated with this compound.

-

Antimicrobial Properties:

- Laboratory evaluations indicate effectiveness against specific bacterial strains, supporting its development as an antibiotic.

Mecanismo De Acción

The mechanism by which 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s unique trifluoromethyl and amino substituents distinguish it from other cyclohexane derivatives. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Physicochemical Comparisons

Functional Group Impact on Properties

Trifluoromethyl (-CF₃) Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 4-Aminocyclohexan-1-ol) .

Amino (-NH₂) and Hydroxyl (-OH) Groups: Facilitate hydrogen bonding, improving aqueous solubility relative to non-polar derivatives like 4-(Dimethylamino)cyclohexanone .

Halogenated Derivatives (Ambroxol) :

- Bromine atoms in Ambroxol increase molecular weight and enable π-π stacking interactions, critical for its mucus-clearing activity .

Actividad Biológica

4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO·HCl

- Molecular Weight : 201.59 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have demonstrated the compound's effectiveness against various microbial strains.

- Analgesic Properties : It has been noted for its potential in pain relief, particularly in models of inflammatory pain.

- CNS Penetration : The compound shows promise as a central nervous system (CNS) penetrant, which is crucial for therapeutic applications targeting neurological conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pain pathways, thereby reducing nociceptive signaling.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially altering synaptic transmission and offering analgesic effects.

- Inflammatory Pathway Interference : By modulating inflammatory mediators, the compound may alleviate symptoms associated with inflammatory conditions.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Analgesic Effects

A recent investigation into the analgesic properties of this compound involved administering it to rodent models with induced inflammatory pain. The results showed a statistically significant reduction in pain behaviors (measured by paw withdrawal latency), confirming its efficacy as an analgesic agent.

Case Study 3: CNS Penetration

Research focused on the pharmacokinetics of this compound highlighted its ability to cross the blood-brain barrier effectively. This property enhances its potential for treating CNS disorders, as evidenced by behavioral changes observed in treated animals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodology : The compound can be synthesized via reductive amination of 4-(trifluoromethyl)cyclohexan-1-one using ammonium acetate and sodium cyanoborohydride in methanol, followed by HCl-mediated salt formation. Optimization involves controlling pH (6.5–7.0) and temperature (25–30°C) to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water) or silica gel chromatography (eluent: dichloromethane/methanol 9:1) improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use tandem analytical techniques:

- HPLC : C18 column, mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .

- NMR : H NMR (DO) should show signals at δ 3.70–3.85 (cyclohexanol -OH), δ 2.90–3.10 (axial/equatorial amine protons), and δ 2.30–2.50 (trifluoromethyl-coupled protons) .

- Mass spectrometry : ESI-MS positive mode for [M+H] peak at m/z 217.62 .

Q. What purification strategies are effective for removing residual trifluoromethyl ketone intermediates?

- Methodology : Acid-base extraction: Dissolve crude product in dilute HCl (0.1 M), wash with ethyl acetate to remove non-polar impurities. Neutralize the aqueous layer with NaOH, extract with dichloromethane, and evaporate under reduced pressure. Confirm purity via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodology : The hydrochloride salt enhances water solubility (≥50 mg/mL in pH 4.0 buffer). Stability studies: Store at -20°C in desiccated conditions; monitor degradation via accelerated stability testing (40°C/75% RH for 14 days) with HPLC to detect hydrolysis byproducts .

Advanced Research Questions

Q. What stereochemical challenges arise during synthesis, and how can enantiomeric excess be quantified?

- Methodology : The trifluoromethyl group induces axial chirality. Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) or polarimetry to assess enantiomeric excess. Dynamic kinetic resolution with palladium catalysts can improve stereoselectivity .

Q. How can researchers resolve contradictions in reported F NMR chemical shifts across studies?

- Methodology : Discrepancies may arise from solvent polarity or counterion effects. Standardize measurements in deuterated DMSO or DO with internal reference (CFCl at δ 0.0). Compare against published databases (e.g., SDBS) and validate with computational modeling (DFT for F shielding tensors) .

Q. What are the degradation pathways under oxidative conditions, and how can they be mitigated?

- Methodology : Oxidative stress testing (HO/Fe) reveals N-oxide formation at the amine group. Stabilize with antioxidants (0.1% ascorbic acid) or lyophilization. LC-MS/MS identifies degradation products (e.g., m/z 233.6 for N-oxide) .

Q. How does the compound interact with biological membranes in pharmacokinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.